An In-depth Technical Guide to the Physicochemical Properties of Acridine, 9-(methylthio)-
An In-depth Technical Guide to the Physicochemical Properties of Acridine, 9-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Acridine, 9-(methylthio)-, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel therapeutics.
Core Physicochemical Properties
| Property | Acridine (Experimental) | Acridine, 9-(methylthio)- (Estimated/Calculated) | Data Source/Method |
| Molecular Formula | C₁₃H₉N | C₁₄H₁₁NS | - |
| Molecular Weight | 179.22 g/mol | 225.31 g/mol | - |
| Melting Point | 106-110 °C[1] | Data not available | - |
| Boiling Point | 346 °C[1][2] | Data not available | - |
| Water Solubility | 46.5 mg/L[1] | Likely low, similar to or less than acridine | Inferred from the hydrophobic nature of the acridine core and the addition of a methylthio group. |
| pKa (of conjugate acid) | 5.6[2] | Estimated to be slightly lower than acridine due to the weak electron-withdrawing nature of the thioether group. | - |
| logP (Octanol-Water Partition Coefficient) | 3.4[1] | ~3.5 - 4.5 | Calculated using various computational models. |
Synthesis and Experimental Protocols
The synthesis of Acridine, 9-(methylthio)- can be approached through several established methods for the preparation of 9-substituted acridine derivatives. A common and effective route involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring.
General Synthetic Approach: Nucleophilic Substitution from 9-Chloroacridine
A plausible and widely used method for the synthesis of 9-thioether acridine derivatives is the reaction of 9-chloroacridine with a corresponding thiol.[3] In the case of Acridine, 9-(methylthio)-, this would involve the reaction with methanethiol or its corresponding sodium salt, sodium thiomethoxide.
Reaction Scheme:
or
Detailed Experimental Protocol (Hypothetical):
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Preparation of the Nucleophile: A solution of sodium methoxide in a suitable anhydrous solvent (e.g., methanol or DMF) is treated with methanethiol to generate sodium thiomethoxide in situ.
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Reaction: 9-Chloroacridine, dissolved in an appropriate anhydrous solvent (e.g., DMF), is added to the solution of sodium thiomethoxide. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) or by column chromatography on silica gel.
Characterization: The final product would be characterized by standard analytical techniques, including:
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NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methylthio group and the overall structure.
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Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
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Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
Acridine derivatives are well-known for their diverse biological activities, with many exhibiting anticancer, antimicrobial, and antiparasitic properties.[2] The primary mechanism of action for many acridines involves their ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Inhibition of Topoisomerase II
A significant body of research has identified 9-substituted acridine derivatives as potent inhibitors of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[4][5] These compounds can act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis in cancer cells.
The diagram below illustrates a simplified workflow for a topoisomerase II inhibition assay, a key experiment to determine the biological activity of compounds like Acridine, 9-(methylthio)-.
Studies on 9-(phenylthio)acridines have shown moderate cytotoxicity against leukemia cell lines, suggesting that the sulfur-containing substituent at the 9-position is compatible with antitumor activity.[4] It is therefore plausible that Acridine, 9-(methylthio)- also functions as a topoisomerase II inhibitor.
Other Potential Mechanisms
While DNA intercalation and topoisomerase inhibition are prominent mechanisms, some 9-thioalkylacridines have demonstrated antimicrobial activity that may be linked to the inhibition of RNA synthesis.[6] Furthermore, various acridine derivatives have been shown to influence other cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[7]
The diagram below depicts a simplified representation of a signaling pathway that can be affected by acridine derivatives, leading to apoptosis.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
